molecular formula C7H8O2S B14411739 1,3-Oxathiolane, 2-(2-furanyl)- CAS No. 81932-19-6

1,3-Oxathiolane, 2-(2-furanyl)-

Cat. No.: B14411739
CAS No.: 81932-19-6
M. Wt: 156.20 g/mol
InChI Key: UIUKWKHPHFBJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Oxathiolane, 2-(2-furanyl)- is an organosulfur compound characterized by a five-membered ring containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-oxathiolane, 2-(2-furanyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of mercaptoethanol with formaldehyde under acidic conditions to form the oxathiolane ring . Another approach involves the use of heterocumulenes and strained heterocyclic compounds in the presence of an organocatalyst .

Industrial Production Methods

Industrial production methods for 1,3-oxathiolane, 2-(2-furanyl)- are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often employ continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiolane, 2-(2-furanyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-oxathiolane, 2-(2-furanyl)- include other oxathiolanes and thiazolidines. These compounds share structural similarities but may differ in their chemical reactivity and applications .

Uniqueness

1,3-Oxathiolane, 2-(2-furanyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

81932-19-6

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

2-(furan-2-yl)-1,3-oxathiolane

InChI

InChI=1S/C7H8O2S/c1-2-6(8-3-1)7-9-4-5-10-7/h1-3,7H,4-5H2

InChI Key

UIUKWKHPHFBJPG-UHFFFAOYSA-N

Canonical SMILES

C1CSC(O1)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.